molecular formula C7H11NO B1587718 4-Cyanomethyltetrahydropyran CAS No. 850429-50-4

4-Cyanomethyltetrahydropyran

Cat. No. B1587718
M. Wt: 125.17 g/mol
InChI Key: IOWDVKYQRLPOLY-UHFFFAOYSA-N
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Description

4-Cyanomethyltetrahydropyran (4-CMTHP) is a cyclic organic compound consisting of a tetrahydropyran ring with a methylene bridge and a cyano group attached to the bridge. It is a colorless liquid at room temperature, and is soluble in a variety of organic solvents. 4-CMTHP has been used in a variety of applications, including synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Application 1: Synthesis of Tetrahydropyran Derivatives

  • Summary of the Application: Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . As such, significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives .

Application 2: Organic Reaction Solvent

  • Summary of the Application: 4-Methyltetrahydropyran (4-MeTHP) is a hydrophobic cyclic ether with potential for industrial applications . It has been studied for its performance as an organic reaction solvent .
  • Methods of Application: Its broad application to organic reactions includes radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, metathesis, and other miscellaneous organic reactions . This suggests that 4-MeTHP can serve as a substitute for conventional ethers and harmful halogenated solvents .
  • Results or Outcomes: The data reported in the study is anticipated to be useful for a broad range of synthetic chemists, especially industrial process chemists, when selecting the reaction solvent with green chemistry perspectives .

Application 3: (4+3) Cycloaddition Strategies in the Synthesis of Natural Products

  • Summary of the Application: (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products are summarized .
  • Methods of Application: Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
  • Results or Outcomes: The syntheses have exploited the functional group endowed (4+3) cycloadducts resulting from these reactions, highlighting the utility of this methodology for the synthesis of a range of complex molecules .

Application 4: Protecting Groups in Organic Synthesis

  • Summary of the Application: Derivatives of tetrahydropyran, such as 2-Tetrahydropyranyl (THP-) ethers, are commonly used as protecting groups in organic synthesis .
  • Results or Outcomes: The use of protecting groups, such as THP- ethers, can greatly increase the efficiency and selectivity of organic synthesis, allowing for the synthesis of complex molecules .

Application 5: Research Chemical

  • Summary of the Application: 4-Cyanomethyltetrahydropyran is offered as a research chemical .

properties

IUPAC Name

2-(oxan-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWDVKYQRLPOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396034
Record name 4-Cyanomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanomethyltetrahydropyran

CAS RN

850429-50-4
Record name 4-Cyanomethyltetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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